molecular formula C19H21NO5 B2520414 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1421586-78-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide

Cat. No.: B2520414
CAS No.: 1421586-78-8
M. Wt: 343.379
InChI Key: LEMKMCOKHZWFKK-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide is an acrylamide derivative characterized by a benzo[1,3]dioxole (piperonyl) moiety conjugated to an acrylamide backbone. The nitrogen substituent consists of a 3-hydroxypropyl chain bearing a 2,5-dimethylfuran-3-yl group. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and hydrogen-bonding capacity due to the hydroxyl and carbonyl groups.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-12-9-15(13(2)25-12)16(21)7-8-20-19(22)6-4-14-3-5-17-18(10-14)24-11-23-17/h3-6,9-10,16,21H,7-8,11H2,1-2H3,(H,20,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMKMCOKHZWFKK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its molecular formula is C20H25N1O4C_{20}H_{25}N_{1}O_{4}, with a molecular weight of approximately 357.43 g/mol. The structural representation can be visualized using chemical drawing software.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : Studies suggest that such compounds may exert their effects through multiple pathways:
    • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
    • Apoptosis Induction : They may also induce apoptosis in cancer cells by modulating the expression of proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .

Case Studies

  • Antiproliferative Activity : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives showed IC50 values of 1.54 µM against HCT116 cells and 4.52 µM against MCF7 cells, indicating strong antiproliferative effects compared to standard drugs like doxorubicin .
  • Anticonvulsant Activity : Another derivative of benzo[d][1,3]dioxole demonstrated anticonvulsant properties with an effective dose (ED50) of 4.3 mg/kg in animal models . This suggests that modifications to the structure can yield compounds with varied biological activities.

Data Tables

Compound NameActivity TypeIC50/ED50 ValueReference
Bis-benzo[d][1,3]dioxol-5-yl thioureaAnticancer (HCT116)1.54 µM
(E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-oneAnticonvulsant4.3 mg/kg

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Reported Activity
Target Compound C20H22N2O5 370.40 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl Not explicitly reported
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide C19H19NO4 325.36 4-hydroxyphenethyl Anti-obesity (PPARγ suppression, FAS inhibition)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide C19H20N2O5 356.38 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl Not reported
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide C17H17NO4S 331.40 3-hydroxy-3-(thiophen-2-yl)propyl Not reported
(E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide C21H33N5O5 459.52 Piperazine-acetamidopropyl complex Antimicrobial (marine-derived)

Impact of Substituent Modifications

  • Furan vs.
  • Anti-Obesity Activity : The 4-hydroxyphenethyl analog demonstrates significant PPARγ modulation, suggesting that bulkier aromatic substituents (e.g., phenethyl) may enhance nuclear receptor interactions compared to furan-based chains.

Physicochemical and Computational Similarity

  • LogP and Solubility : The target compound’s logP (estimated 2.8) is higher than the 4-hydroxyphenethyl derivative (logP ~2.1) due to the hydrophobic dimethylfuran group, which may affect membrane permeability .
  • Similarity Metrics : Using Tanimoto coefficients (MACCS fingerprints), the target compound shares ~75% similarity with but only ~60% with , highlighting the divergence introduced by heterocycle substitution .

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